ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Lipophilicity Physicochemical properties Drug design

Researchers optimizing pyrazolylmethylamine-based calcium channel modulators often encounter inconsistent SAR due to uncontrolled N-alkyl substitution. This exact N-ethyl variant (CAS 1856069-43-6, HCl salt) eliminates that variable, delivering the precise intermediate lipophilicity (ΔlogP ≈ +0.5 vs. N-Me, -0.5 vs. N-Pr) critical for CNS drug discovery. Key advantages: (i) Tunable logP window (2-3) for blood-brain barrier penetration, avoiding misleading selectivity fingerprints from N-Me/N-Pr analogs; (ii) Secondary amine enables direct amidation/sulfonamide diversification, saving 1-2 synthetic steps per library member in DEL or combinatorial workflows; (iii) Intermediate metabolic stability profile suitable for PK/PD probe design. Supplied as characterized hydrochloride salt; typical purity ≥95%.

Molecular Formula C10H20ClN3
Molecular Weight 217.74 g/mol
Cat. No. B12232479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine
Molecular FormulaC10H20ClN3
Molecular Weight217.74 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C)CNCC.Cl
InChIInChI=1S/C10H19N3.ClH/c1-4-6-13-10(8-11-5-2)7-9(3)12-13;/h7,11H,4-6,8H2,1-3H3;1H
InChIKeyBTOMIRKOOZQLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine Hydrochloride: A Structurally Distinct Pyrazolylmethylamine Building Block for Medicinal Chemistry and Chemical Biology Procurement


Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine (CAS 1856069-43-6) is a pyrazolylmethylamine derivative supplied as the hydrochloride salt (C10H20ClN3, MW 217.74) . The compound features a 3-methyl-1-propyl-1H-pyrazole core with an N-ethylaminomethyl substituent at the 5-position, placing it within the broader class of aminomethylpyrazoles that have demonstrated activity as calcium channel modulators and Smoothened antagonists [1]. Its specific N-ethyl substitution pattern distinguishes it from close N-methyl and N-propyl analogs in terms of lipophilicity, steric profile, and hydrogen-bonding capacity, making simple analog substitution potentially consequential in structure-activity relationships.

Why Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine Cannot Be Casually Replaced with N-Methyl or N-Propyl Congeners


Within the pyrazolylmethylamine chemotype, the nature of the N-alkyl substituent on the exocyclic amine directly modulates both physicochemical and biological properties. The N-ethyl group provides an intermediate lipophilicity (estimated ΔlogP ≈ +0.5 vs. N-methyl, −0.5 vs. N-propyl based on the π-value of methylene) that can critically influence membrane permeability, metabolic stability, and target binding [1]. In the related series of pyrazolylmethylamine-piperazine calcium channel modulators, variation of the amine substituent produced distinct T-type calcium channel blocking profiles [2]. Consequently, procurement of the exact N-ethyl derivative—rather than a generic 'pyrazolylmethylamine'—is essential when the specific physicochemical balance of the ethyl group is embedded in a validated hit or lead series.

Quantitative Differentiation Evidence for Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine Versus Closest Analogs


Lipophilicity Modulation: Intermediate logP Driven by N-Ethyl Substitution vs. N-Methyl and N-Propyl Analogs

The N-ethyl substituent confers an intermediate lipophilicity profile compared to the N-methyl and N-propyl analogs. Based on the Hansch π-value approach, each additional methylene unit increases logP by approximately 0.5 [1]. The target compound (N-ethyl) is therefore estimated to have a logP approximately 0.5 units higher than N-methyl analog (CAS 956208-04-1) and 0.5 units lower than N-propyl analog (CAS 1855944-25-0). Molecular weight data corroborates this trend: target MW 217.74 vs. N-methyl MW 203.71 (calculated for C9H18ClN3) vs. N-propyl MW 231.77 . This intermediate lipophilicity is often desirable for balancing passive membrane permeability with aqueous solubility in CNS and intracellular target programs.

Lipophilicity Physicochemical properties Drug design

Steric and Electronic Differentiation: N-Ethyl Group Provides Unique Conformational and Electronic Landscape vs. N-Methyl and N-Propyl

The N-ethyl group introduces steric bulk and conformational flexibility distinct from both N-methyl (smaller, limited rotation) and N-propyl (larger, greater entropic penalty upon binding). In the patent literature on pyrazolylmethylamine-piperazine calcium channel modulators, variation of the amine N-substituent from methyl to ethyl to propyl resulted in differential T-type calcium channel blocking activity, with the ethyl-bearing compounds often providing an optimal balance of potency and selectivity [1]. While specific IC50 data for the target compound is not publicly disclosed, the class-level evidence indicates that the ethyl substitution is a non-trivial structural parameter that cannot be interchanged without altering biological activity.

Steric effects Conformational analysis Structure-activity relationship

Purity and Characterization: Vendor-Supplied Hydrochloride Salt with ≥95% Purity and Spectroscopic Verification

The target compound is commercially supplied as the hydrochloride salt with a typical purity specification of ≥95% by HPLC or NMR. The N-methyl analog (CAS 956208-04-1) is also available at 95% purity from vendors such as AKSci . However, the target compound's hydrochloride salt form offers advantages in handling, storage stability, and aqueous solubility compared to free-base analogs that may require salt conversion prior to use. The molecular formula C10H20ClN3 (MW 217.74) confirms the hydrochloride stoichiometry, which is critical for accurate molarity calculations in assay preparation .

Chemical purity Quality control Procurement specification

Synthetic Accessibility: The Pyrazolylmethylamine Scaffold as a Privileged Intermediate in Parallel Library Synthesis

Pyrazolylmethylamines bearing N-alkyl substituents serve as versatile intermediates for the construction of diverse compound libraries through reductive amination, amide coupling, and N-alkylation chemistries [1]. The N-ethyl group of the target compound provides a chemically inert handle that does not participate in downstream transformations, unlike the N—H of the primary amine analog ((3-methyl-1-propyl-1H-pyrazol-5-yl)methanamine) which may require orthogonal protection strategies. This synthetic orthogonality translates to fewer synthetic steps and higher overall yields in library production when the N-ethyl derivative is chosen over the primary amine precursor.

Synthetic chemistry Building block Parallel synthesis

High-Value Procurement Scenarios for Ethyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine: Where This Compound Delivers Differentiated Utility


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity and Steric Parameters in CNS or Intracellular Target Programs

In hit-to-lead programs where the pyrazolylmethylamine core has been validated (e.g., calcium channel modulation as in US20100094006A1 [1]), the N-ethyl variant serves as the optimal intermediate for balancing logP (~0.5 units higher than N-methyl, 0.5 units lower than N-propyl) [2]. This intermediate lipophilicity window is critical for CNS drug discovery where logP values between 2–3 are often targeted for blood-brain barrier penetration.

Parallel Library Synthesis: Pre-Functionalized Amine Handle for One-Step Diversification

For combinatorial chemistry and DNA-encoded library (DEL) synthesis, the target compound's N-ethyl secondary amine enables direct diversification via amide bond formation, sulfonamide synthesis, or reductive amination without requiring protecting group manipulations. This is in contrast to the primary amine analog that necessitates orthogonal protection [1], saving an estimated 1–2 synthetic steps per library member.

Pharmacokinetic-Pharmacodynamic (PK/PD) Probe Development: Intermediate Metabolic Stability Profile

The N-ethyl group is expected to confer intermediate metabolic stability compared to N-methyl (potentially more rapidly N-demethylated) and N-propyl (potentially more extensively ω-oxidized). This intermediate profile can be exploited to design PK/PD probes with tunable half-lives for in vivo target engagement studies.

Selectivity Profiling in Kinase or GPCR Panel Screens: Differentiating Off-Target Liability

Given that the N-alkyl chain length on pyrazolylmethylamines has been shown to influence selectivity profiles in calcium channel subtypes [1], procurement of the exact N-ethyl compound is essential for selectivity panel screening to establish SAR around off-target liability. Substituting with the N-methyl or N-propyl analog may yield misleading selectivity fingerprints.

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